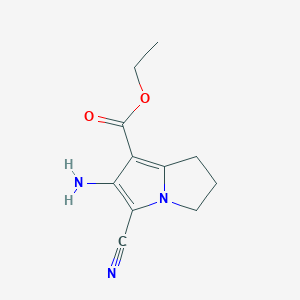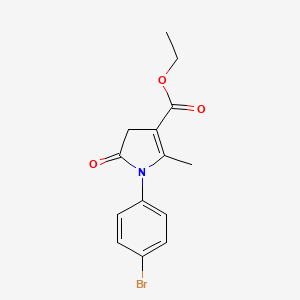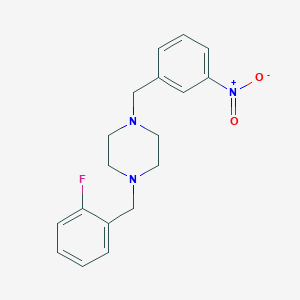
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide derivatives, particularly those involving 1,3-thiazol-2-yl groups, have garnered attention for their diverse biological activities and applications in medicinal chemistry. These compounds have been explored for their potential in cancer therapy, among other uses, due to their structural diversity and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of these compounds typically begins with basic precursors like acetic acid, trimethoxybenzene, and substituted benzoyl chlorides. A notable method involves the cyclization of thioamide with 2-chloroacetoacetate, showcasing the versatility in constructing these heterocyclic frameworks. This process highlights the synthesis's efficiency and adaptability in creating a wide range of structurally diverse compounds (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with a 1,3-thiazol-2-yl moiety, often features distinct conformational characteristics. X-ray crystallography has revealed various supramolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the stability and biological activity of these molecules. For example, some studies have shown the importance of methyl functionality and S⋯O interactions in determining the gelation behavior of certain benzamide derivatives, pointing to the intricate balance of non-covalent interactions in their molecular structure (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leveraging the reactivity of functional groups like cyanomethylene to construct new heterocycles. These reactions are pivotal in diversifying the chemical space of benzamide-based compounds, enhancing their potential for biological applications. The ability to undergo facile transformations under different conditions underscores the chemical versatility of these molecules (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Studies involving spectroscopic and theoretical analyses provide insights into their fluorescence effects, which have implications for their utility in biological imaging and as probes. Such properties are essential for understanding the distribution and interaction of these compounds within biological systems (Matwijczuk et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for the therapeutic application of benzamide derivatives. Their ability to form stable complexes with biological targets, as seen in molecular docking studies, highlights their potential as inhibitors of specific enzymes or receptors. The balance of hydrophobic and hydrophilic properties, alongside their chemical stability, plays a vital role in their biological efficacy (Pavlova et al., 2022).
Propiedades
IUPAC Name |
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-15(12-5-3-2-4-6-12)19-17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEJPXGLOYMUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]quinolin-4(1H)-one](/img/structure/B5670817.png)
![6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5670825.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5670830.png)


![3-(1-{[6-(dimethylamino)pyridin-3-yl]methyl}piperidin-3-yl)benzoic acid](/img/structure/B5670845.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5670854.png)
![4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one](/img/structure/B5670858.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5670865.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5670870.png)


